



# **Application Notes and Protocols for Triiodothyronine (T3) ELISA Kit**

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Compound of Interest		
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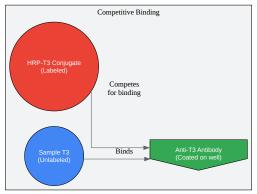
These application notes provide a detailed protocol for the quantitative determination of triiodothyronine (T3) in serum, plasma, urine, tissue culture media, and fecal extracts using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The protocol is intended for researchers, scientists, and drug development professionals.

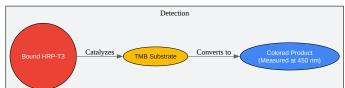
### **Principle of the Assay**

The Triiodothyronine (T3) ELISA kit is a competitive immunoassay. The principle relies on the competition between T3 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled T3 for a limited number of binding sites on a microplate coated with a specific anti-T3 antibody.

During the incubation period, T3 from the sample and HRP-conjugated T3 bind to the anti-T3 antibody on the plate.[1][2][3][4] After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of T3 in the sample; a higher concentration of T3 in the sample leads to less HRP-T3 binding and a weaker color signal.[3][4] [5][6] The concentration of T3 is determined by comparing the optical density of the samples to a standard curve.[3][7]







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Diagram 1: Principle of Competitive ELISA for T3

## Materials and Reagents Materials Provided



Component	Quantity (96 tests)	Storage
Antibody Coated Microplate (96 wells)	1 plate	2-8°C
T3 Standard	6 vials (lyophilized or ready to use)	-20°C or 2-8°C
T3-HRP Conjugate	1 vial	-20°C or 2-8°C
Assay Buffer	1 vial	2-8°C
Wash Buffer Concentrate (20X)	1 vial	2-8°C
TMB Substrate	1 vial	2-8°C
Stop Solution	1 vial	2-8°C
Plate Sealer	2	Room Temperature

#### **Materials Required but Not Provided**

- · Deionized or distilled water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm[1][6][8]
- Vortex mixer
- Microplate shaker (optional, but recommended)[9]
- · Absorbent paper
- Tubes for standard and sample dilutions

## **Experimental Protocols**Reagent Preparation

• Bring all reagents to room temperature (18-25°C) before use.[1][9]



- Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water at a 1:19 ratio. Store at 2-8°C.[8]
- T3 Standard Curve Preparation: Reconstitute the lyophilized standard with the provided diluent as instructed in the kit manual.[9] Perform serial dilutions to create a standard curve. A typical standard curve might include concentrations such as 5000, 2500, 1250, 625, 312.5, 156.25, and 78.125 pg/mL, along with a zero standard (0 pg/mL).[8] Use the Assay Buffer for dilutions. Prepare fresh standards for each assay.

Standard Tube	Concentration (pg/mL)	Volume of T3 Standard	Volume of Assay Buffer
Stock	Varies (e.g., 10,000)	Per kit instructions	Per kit instructions
S6	5000	300 μL of Stock	300 μL
S5	2500	300 μL of S6	300 μL
S4	1250	300 μL of S5	300 μL
S3	625	300 μL of S4	300 μL
S2	312.5	300 μL of S3	300 μL
S1	156.25	300 μL of S2	300 μL
S0	0	0 μL	300 μL

#### **Sample Preparation**

- Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes.[9] The resulting serum can be used immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [9]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9] The plasma can be used immediately or stored as described for serum.
- Urine: Centrifuge samples to remove particulate matter.

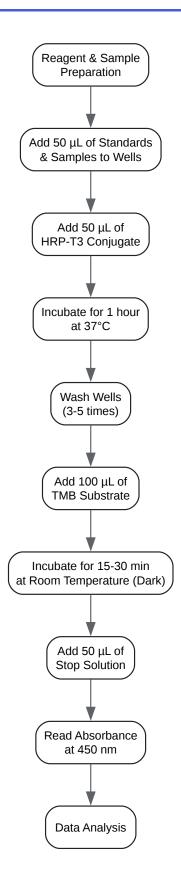


- Tissue Culture Media: Centrifuge to remove cells and debris.
- Fecal Extracts: Extraction protocols vary; refer to specialized literature for detailed procedures.

#### **Assay Procedure**

- Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.
- Add 50 μL of each standard, sample, and control into the appropriate wells.[1][9]
- Add 50 μL of T3-HRP Conjugate to each well.[1]
- Mix gently by tapping the plate or using a microplate shaker.[6][9]
- Cover the plate with a plate sealer and incubate for 1 hour at 37°C (incubation times and temperatures may vary between kits, consult the specific manual).[9]
- · Aspirate the liquid from each well.
- Wash each well 3-5 times with 300 μL of 1X Wash Buffer.[8][9] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- Add 100 μL of TMB Substrate to each well.[9][10]
- Incubate for 15-30 minutes at room temperature in the dark.[9][10] A blue color will develop.
- Add 50 μL of Stop Solution to each well.[9] The color will change from blue to yellow.
- Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[1][9]





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Diagram 2: T3 ELISA Experimental Workflow



### **Data Analysis**

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding T3 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[8]
- Determine the T3 concentration of the samples by interpolating their mean absorbance values from the standard curve.
- Multiply by the dilution factor if samples were diluted prior to the assay.

**Example Standard Curve Data** 

T3 Concentration (pg/mL)	Mean Absorbance (450 nm)
0	2.500
78.125	2.150
156.25	1.800
312.5	1.350
625	0.900
1250	0.550
2500	0.300
5000	0.150

Note: This is example data. Actual results will vary.

### **Troubleshooting**



Issue	Possible Cause	Solution
High background	Insufficient washing	Increase the number of washes or the soaking time during washes.
Contaminated reagents	Use fresh reagents and sterile pipette tips.	
Low signal	Inactive reagents	Ensure reagents are stored correctly and are not expired.
Incorrect incubation times/temperatures	Adhere strictly to the protocol's incubation parameters.	
High variability	Improper pipetting technique	Use calibrated pipettes and ensure consistent technique.
Incomplete mixing	Mix reagents thoroughly in the wells after addition.	
Poor standard curve	Improper standard dilution	Prepare fresh standards and double-check dilution calculations.
Reagent deterioration	Use fresh, properly stored reagents.	

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